3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile
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Overview
Description
3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile is an organic compound that features a thiophene ring substituted with a formyl group and a benzonitrile moiety with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Coupling with Benzonitrile: The formylated thiophene is coupled with a benzonitrile derivative that has a hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides for esterification, alkyl halides for etherification
Major Products Formed
Oxidation: 3-(5-Formylthiophen-2-yl)-5-carboxybenzonitrile
Reduction: 3-(5-Hydroxymethylthiophen-2-yl)-5-hydroxybenzonitrile
Substitution: Various esters and ethers depending on the reagents used
Scientific Research Applications
3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to potential therapeutic agents with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: It can be incorporated into materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile depends on its application:
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Formylthiophen-2-yl)benzoic acid
- 3-(5-Formylthiophen-2-yl)-4-hydroxybenzonitrile
- 3-(5-Formylthiophen-2-yl)-5-methoxybenzonitrile
Uniqueness
3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile is unique due to the presence of both a formyl group and a hydroxyl group, which allows for diverse chemical modifications and applications. Its combination of electronic properties and functional groups makes it a versatile compound in various research fields .
Properties
IUPAC Name |
3-(5-formylthiophen-2-yl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c13-6-8-3-9(5-10(15)4-8)12-2-1-11(7-14)16-12/h1-5,7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRECQIMVMSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)C#N)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684716 |
Source
|
Record name | 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-02-1 |
Source
|
Record name | 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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